molecular formula C17H14N2O B15020399 (4Z)-4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 23901-60-2

(4Z)-4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15020399
CAS No.: 23901-60-2
M. Wt: 262.30 g/mol
InChI Key: ZWJMMDQHGRHUCZ-VBKFSLOCSA-N
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Description

(4Z)-4-Benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemically unique pyrazolone derivative supplied for investigative purposes. Pyrazolones represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . This specific compound features a benzylidene substituent at the 4-position of the pyrazolone core, a structural motif frequently explored in the development of novel bioactive molecules. Researchers are investigating such derivatives for their potential as multi-target therapeutic agents . The core pyrazolone structure is recognized for its significant antioxidant potential, acting as a potent scavenger of oxygen free radicals, a mechanism shared with the FDA-approved drug edaravone . This radical-scavenging activity is crucial for research into oxidative stress-related pathologies. Furthermore, structural analogs of this compound have demonstrated compelling bioactivity in preclinical models, including inhibition of key neuroinflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and phosphorylated nuclear factor kappa B (p-NF-κB) . These pathways are central to the pathophysiology of neurological disorders and epilepsy, making such compounds valuable tools for probing these conditions . The potential application of pyrazolone derivatives extends to immuno-oncology, where related phenyl-pyrazolone compounds have been designed as high-affinity, small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint, capable of reactivating immune cell function . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

23901-60-2

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

(4Z)-4-benzylidene-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H14N2O/c1-13-16(12-14-8-4-2-5-9-14)17(20)19(18-13)15-10-6-3-7-11-15/h2-12H,1H3/b16-12-

InChI Key

ZWJMMDQHGRHUCZ-VBKFSLOCSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-METHYL-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate hydrazine derivatives with β-keto esters or β-diketones. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst. The choice of solvent can vary, but common solvents include ethanol, methanol, and acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-METHYL-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The phenyl and methylidene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce dihydropyrazolone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: Research has indicated potential anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4Z)-3-METHYL-1-PHENYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Fluorine substituents increase melting points and lipophilicity, improving membrane permeability .
  • ¹⁹F NMR signals (e.g., δ 97.09 for CF₃) aid structural characterization .

Arylhydrazinylidene Derivatives

Compound Substituents Melting Point (°C) Yield (%) Biological Activity Reference
9b (Ev1) Methyl, 4-methylphenylhydrazinyl 137–138 63 Moderate antibacterial activity
5c (Ev8) CF₃, 4-bromophenylhydrazinyl 235–236 78 IR NH stretch at 3215 cm⁻¹

Key Observations :

  • Hydrazinylidene groups enable metal coordination, useful in catalysis or sensor design .
  • Bromine substituents (e.g., 5c) enhance antibacterial potency due to increased electrophilicity .

Thiomethyl and Sulfur-Containing Derivatives

Sulfur substituents influence optoelectronic and sensing properties:

Compound Substituents Key Findings Reference
3 (Ev2, 13) Thiomethylphenyl Acts as optical chemosensor for metal ions
4 (Ev4) Thiophen-2-yl 70% yield; brown crystals

Key Observations :

  • Thiomethyl groups enhance π-conjugation, enabling applications in chemosensors .

Methoxy and Alkoxy Derivatives

Alkoxy groups modulate electronic properties and bioactivity:

Compound (Ev12) Substituents Molecular Mass (g/mol) Key Findings
(4Z)-4-(4-Methoxybenzylidene) 4-methoxybenzylidene 292.338 Improved solubility in DMSO

Key Observations :

  • Methoxy groups increase solubility in polar aprotic solvents .

Key Observations :

  • Substituted benzylidenes (e.g., nitro, methoxy) enhance antioxidant activity .
  • Trifluoromethyl groups (e.g., TSE-1) target specific signaling pathways .

Biological Activity

(4Z)-4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted benzaldehydes. The reaction is facilitated by anhydrous sodium carbonate under reflux conditions. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.

Table 1: Characterization Data of Synthesized Compounds

CompoundIR Peaks (cm⁻¹)NMR Peaks (ppm)Molecular Weight
4a3200, 16421.92, 6.91204
4b3472, 16401.95, 7.02206

Antibacterial Activity

The antibacterial properties of (4Z)-4-benzylidene derivatives have been evaluated against various Gram-positive and Gram-negative bacteria. The agar diffusion method was used to assess the antibacterial efficacy of these compounds.

Table 2: Antibacterial Activity Results

CompoundBacteria TestedZone of Inhibition (mm)
4aStaphylococcus aureus12
4bEscherichia coli10
4cBacillus subtilis15

The results indicate that the compounds exhibit mild to moderate antibacterial activity, with some derivatives showing significant inhibition against specific strains.

Antioxidant Activity

The antioxidant potential of the synthesized compounds was assessed using the DPPH radical scavenging assay. Ascorbic acid served as a standard for comparison.

Table 3: Antioxidant Activity Results

CompoundIC50 Value (µM)
4a45
4b50
Ascorbic Acid30

The synthesized pyrazolone derivatives demonstrated notable antioxidant activity, with IC50 values indicating their capacity to scavenge free radicals effectively.

Case Studies

Recent studies have highlighted the therapeutic potential of pyrazolone derivatives in various medical applications:

  • Anticancer Activity : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines such as HeLa and MCF-7. The results showed that certain derivatives exhibited significant inhibitory effects on cell viability, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : Another investigation into derivatives similar to (4Z)-4-benzylidene revealed anti-inflammatory properties through inhibition of pro-inflammatory mediators, indicating their potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4Z)-4-benzylidene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a common approach involves refluxing precursors like hydrazine derivatives with ketones in ethanol under acidic conditions (e.g., glacial acetic acid). Purification often employs recrystallization from methanol or ethanol . Key intermediates may include pyrazolone derivatives formed through cyclocondensation, followed by benzylidene group introduction via Knoevenagel condensation .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and phenyl substituent positions .
  • X-ray crystallography : Resolves tautomeric forms (e.g., enol vs. keto) and validates the (4Z) stereochemistry through bond-length analysis .

Advanced Research Questions

Q. How do tautomeric equilibria in pyrazol-3-one derivatives affect their reactivity and biological activity?

  • Methodological Answer : The enol-keto tautomerism in pyrazol-3-ones can alter electron distribution, impacting ligand-receptor interactions. Computational methods (DFT calculations) and variable-temperature NMR are used to quantify tautomeric ratios. For example, the enol form may dominate in polar solvents, enhancing hydrogen-bonding capacity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, solvent controls).
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., benzylidene vs. naphthylidene) to isolate contributing moieties .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (excluding non-academic sources like BenchChem) to identify outliers .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

  • Methodological Answer :

  • Degradation studies : Use HPLC-MS to monitor hydrolysis/oxidation products under simulated environmental conditions (pH, UV exposure) .
  • Partitioning experiments : Measure log P values to predict bioaccumulation potential .
  • Ecotoxicology : Employ Daphnia magna or algal bioassays to evaluate acute/chronic toxicity .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reagent purity : Impurities in hydrazine or ketone precursors can stall reactions.
  • Reaction monitoring : Incomplete conversion due to insufficient reflux time (e.g., <4 hours vs. 6 hours) .
  • Purification methods : Recrystallization solvents (DMF vs. methanol) may selectively exclude byproducts .

Structural and Functional Insights

Q. How does the Z-configuration of the benzylidene group influence molecular packing in crystallographic studies?

  • Methodological Answer : The (4Z) configuration creates a planar geometry, facilitating π-π stacking between aromatic rings. X-ray data reveal intermolecular distances of ~3.5 Å, suggesting strong van der Waals interactions critical for crystal lattice stability .

Tables

Key Physicochemical Properties Value/Method Reference
Molecular FormulaC₁₉H₁₆N₂O
CAS Number25111-96-0
Melting Point156–158°C
log P (Predicted)3.2

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